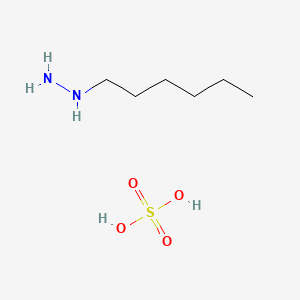
Hydrazine, hexyl-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, hexyl-, sulfate is a chemical compound that consists of hydrazine and hexyl groups combined with sulfate. It is a white, water-soluble solid at room temperature. This compound is known for its various applications in chemical laboratories and industries, particularly in the synthesis of organic compounds and as a catalyst in various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine, hexyl-, sulfate can be synthesized by treating an aqueous solution of hydrazine with sulfuric acid. The reaction typically involves the following steps:
- Dissolve hydrazine in water to form an aqueous solution.
- Slowly add sulfuric acid to the hydrazine solution while maintaining a controlled temperature to prevent overheating.
- The reaction mixture is then stirred until the formation of this compound is complete.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, hexyl-, sulfate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce nitrogen gas and various organic compounds, while reduction can yield hydrazine derivatives.
Scientific Research Applications
Hydrazine, hexyl-, sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of organic compounds and as a catalyst in various chemical reactions.
Biology: It is used in biochemical assays and as a reagent in the study of biological processes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which hydrazine, hexyl-, sulfate exerts its effects involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it donates electrons to the oxidizing agent, resulting in the formation of nitrogen gas and other products. In reduction reactions, it accepts electrons from the reducing agent, leading to the formation of hydrazine derivatives.
Comparison with Similar Compounds
Hydrazine, hexyl-, sulfate can be compared with other similar compounds such as hydrazine sulfate and hexyl hydrazine. While all these compounds contain hydrazine, their chemical properties and applications differ due to the presence of different functional groups. This compound is unique in its combination of hydrazine and hexyl groups, which gives it distinct chemical reactivity and applications.
List of Similar Compounds
- Hydrazine sulfate
- Hexyl hydrazine
- Hydrazine hydrate
- Hexylamine
Properties
CAS No. |
39624-88-9 |
|---|---|
Molecular Formula |
C6H18N2O4S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
hexylhydrazine;sulfuric acid |
InChI |
InChI=1S/C6H16N2.H2O4S/c1-2-3-4-5-6-8-7;1-5(2,3)4/h8H,2-7H2,1H3;(H2,1,2,3,4) |
InChI Key |
LKZYZWUMHSKODZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


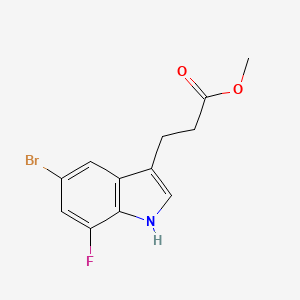
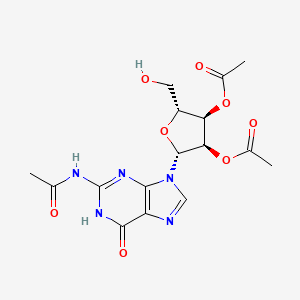
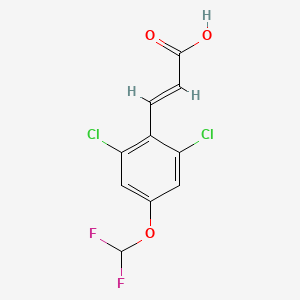
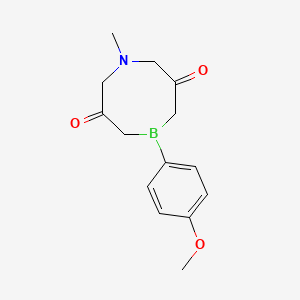
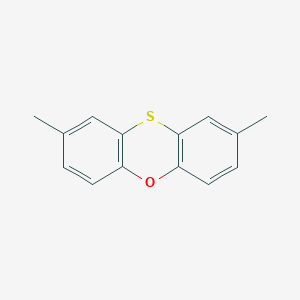
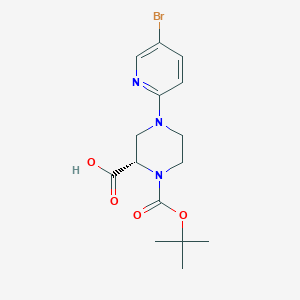

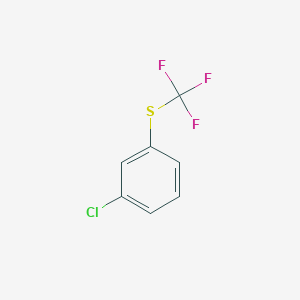
![[(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13728996.png)
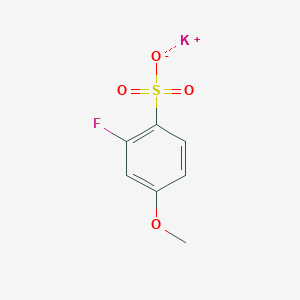
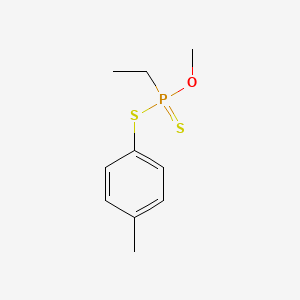
![disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13729016.png)

![5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid](/img/structure/B13729033.png)
